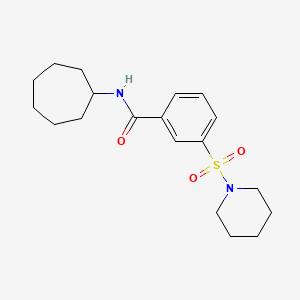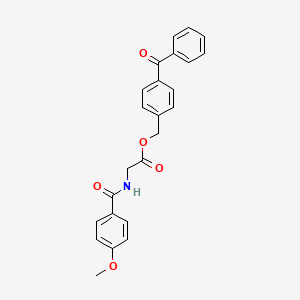![molecular formula C23H22N2O5 B3608731 3,5-dimethoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3608731.png)
3,5-dimethoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide
Overview
Description
3,5-dimethoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide is a compound that belongs to the class of benzamide derivatives. It is an important molecule in the field of medicinal chemistry and drug discovery due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of amyloid-beta peptides, which may contribute to its potential as a treatment for Alzheimer's disease. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to inhibit the formation of amyloid-beta peptides, which may contribute to its potential as a treatment for Alzheimer's disease. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential as a treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,5-dimethoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide in lab experiments is its potential as a therapeutic agent for a range of diseases, including cancer, Alzheimer's disease, and inflammatory diseases. The compound has also been shown to exhibit low toxicity, which is an important consideration for drug development. However, one of the limitations of using the compound in lab experiments is the lack of a clear understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 3,5-dimethoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide. One area of research is to further investigate the mechanism of action of the compound, which may provide insights into its therapeutic potential. Another area of research is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, further studies are needed to determine the safety and efficacy of the compound in animal models and clinical trials, which will be important for its potential as a therapeutic agent. Finally, there is a need for research on the potential for the compound to be used in combination with other drugs or therapies to enhance its therapeutic effects.
Scientific Research Applications
3,5-dimethoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. The compound has also been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are associated with the pathology of the disease. Additionally, the compound has been studied for its potential as a treatment for inflammatory diseases, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3,5-dimethoxy-N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-17-10-8-16(9-11-17)24-23(27)20-6-4-5-7-21(20)25-22(26)15-12-18(29-2)14-19(13-15)30-3/h4-14H,1-3H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAQNIDGPPOLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



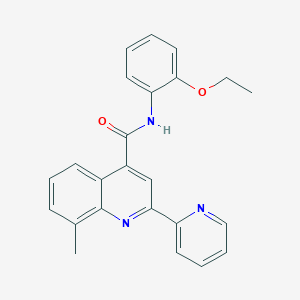

![N-{4-[(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B3608668.png)
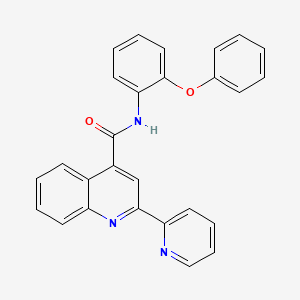
![methyl 2-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-4-(3-pyridinyl)-3-thiophenecarboxylate](/img/structure/B3608675.png)
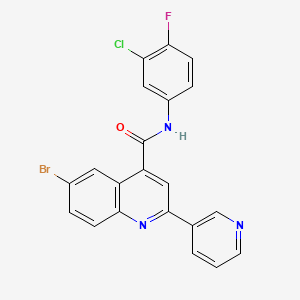
![6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608699.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3608707.png)
![2-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3608713.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608720.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3608729.png)
![2-fluorobenzyl N-[(4-chlorophenyl)sulfonyl]glycinate](/img/structure/B3608738.png)
